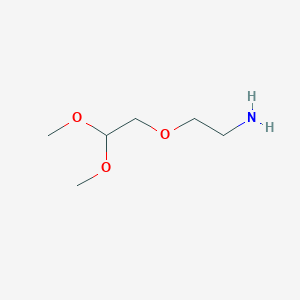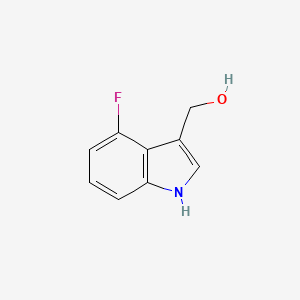
(4-氟-1H-吲哚-3-基)甲醇
描述
(4-Fluoro-1H-indol-3-YL)methanol is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
科学研究应用
(4-Fluoro-1H-indol-3-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
It’s known that indole derivatives, which include (4-fluoro-1h-indol-3-yl)methanol, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can form strong hydrogen bonds with protein residues, contributing to their stability and activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
(4-Fluoro-1H-indol-3-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
(4-Fluoro-1H-indol-3-YL)methanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can modulate the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Fluoro-1H-indol-3-YL)methanol involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Furthermore, (4-Fluoro-1H-indol-3-YL)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-1H-indol-3-YL)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Fluoro-1H-indol-3-YL)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
(4-Fluoro-1H-indol-3-YL)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (4-Fluoro-1H-indol-3-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution . The localization of (4-Fluoro-1H-indol-3-YL)methanol within cells can influence its biological activity and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on cellular processes . The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol can influence its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of 4-fluorophenylhydrazine with formaldehyde can yield (4-Fluoro-1H-indol-3-YL)methanol.
Industrial Production Methods
Industrial production of indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of methanesulfonic acid as a catalyst under reflux conditions in methanol is a common approach .
化学反应分析
Types of Reactions
(4-Fluoro-1H-indol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative with a reduced functional group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
- (4-Methyl-1H-indol-3-YL)methanol
- (4-Ethyl-1H-indol-3-YL)methanol
- (4-Chloro-1H-indol-3-YL)methanol
Uniqueness
(4-Fluoro-1H-indol-3-YL)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making (4-Fluoro-1H-indol-3-YL)methanol a valuable compound for research and development .
属性
IUPAC Name |
(4-fluoro-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJTVZBCNRZWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)
![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)
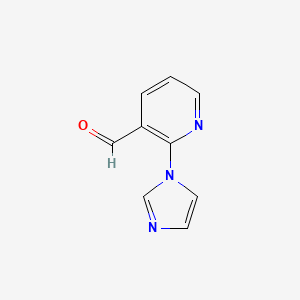
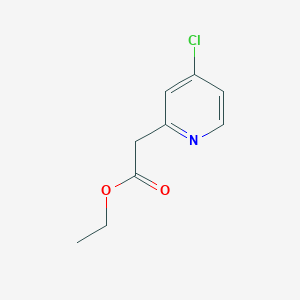
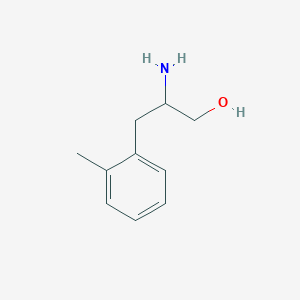
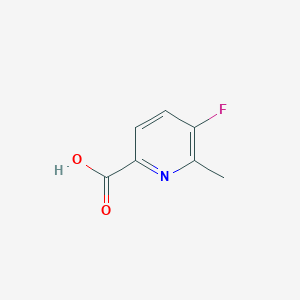
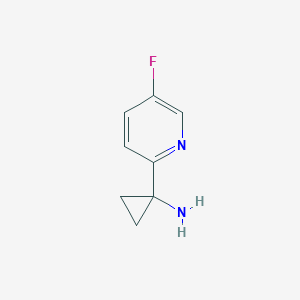
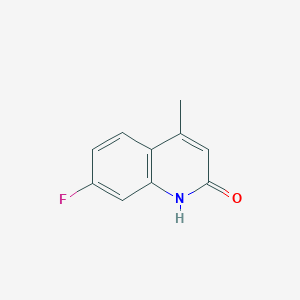
![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)
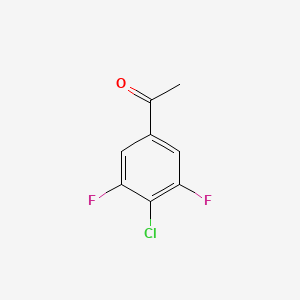
![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)
